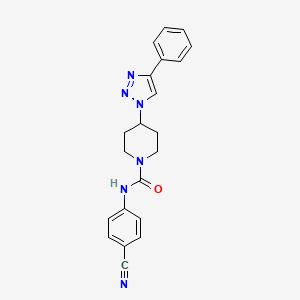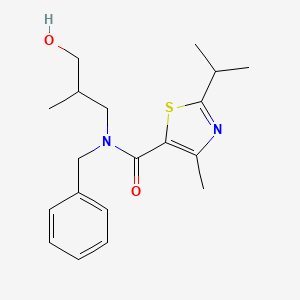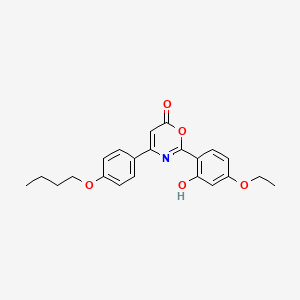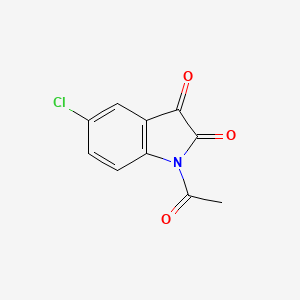
N-(4-cyanophenyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
説明
N-(4-cyanophenyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. CTAP is a selective antagonist of the μ-opioid receptor, which plays a crucial role in pain management and addiction.
作用機序
CTAP exerts its pharmacological effects by binding to the μ-opioid receptor and blocking the binding of endogenous opioids such as endorphins and enkephalins. This results in the inhibition of the downstream signaling pathways that are activated by the activation of the μ-opioid receptor. CTAP has been shown to be highly selective for the μ-opioid receptor and does not bind to other opioid receptors such as the δ-opioid or κ-opioid receptors.
Biochemical and Physiological Effects:
CTAP has been shown to have a range of biochemical and physiological effects, including the inhibition of pain responses, the modulation of immune system function, and the regulation of mood and behavior. CTAP has been shown to be effective in reducing pain responses in animal models of acute and chronic pain. It has also been shown to modulate the function of immune cells such as macrophages and T cells, which play a crucial role in the immune response. CTAP has also been shown to regulate mood and behavior, with studies showing that it can reduce the rewarding effects of opioids and other drugs of abuse.
実験室実験の利点と制限
CTAP has several advantages for laboratory experiments, including its high selectivity for the μ-opioid receptor, its ability to inhibit pain responses, and its ability to modulate immune system function. However, there are also some limitations to the use of CTAP in laboratory experiments, including its limited solubility in water and its relatively short half-life in vivo.
将来の方向性
There are several future directions for research on CTAP, including the development of more selective and potent μ-opioid receptor antagonists, the investigation of the effects of CTAP on other opioid receptors and neurotransmitter systems, and the exploration of its potential therapeutic applications in pain management, addiction, and immune system disorders. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of CTAP and to optimize its pharmacokinetic properties for use in vivo.
科学的研究の応用
CTAP has been extensively used in scientific research to study the μ-opioid receptor and its role in pain management and addiction. It has been shown to be a highly selective antagonist of the μ-opioid receptor, which makes it an ideal tool for investigating the functions of this receptor in vivo and in vitro. CTAP has also been used to study the effects of opioids on the immune system and the central nervous system.
特性
IUPAC Name |
N-(4-cyanophenyl)-4-(4-phenyltriazol-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c22-14-16-6-8-18(9-7-16)23-21(28)26-12-10-19(11-13-26)27-15-20(24-25-27)17-4-2-1-3-5-17/h1-9,15,19H,10-13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXHKOBSSHRTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(cyclohexylmethyl)-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinamine](/img/structure/B3952740.png)

![N-(3,4-dichlorophenyl)-2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3952756.png)


![5-methyl-2-[(4-pyridin-4-yl-1,4-diazepan-1-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3952773.png)

![6-iodo-3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3952784.png)
![(1-isoxazol-3-ylethyl){3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}methylamine](/img/structure/B3952797.png)
![1-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-(4-morpholinyl)phthalazine](/img/structure/B3952803.png)
![5-{3-chloro-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952808.png)
